molecular formula C7H12O B114416 6-Heptyn-1-ol CAS No. 63478-76-2

6-Heptyn-1-ol

Cat. No.: B114416
CAS No.: 63478-76-2
M. Wt: 112.17 g/mol
InChI Key: BVRCLEXKQNWTDK-UHFFFAOYSA-N
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Description

6-Heptyn-1-ol is an organic compound with the molecular formula C7H12O It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Heptyn-1-ol can be synthesized through various methods. One common approach involves the reaction of 1-heptyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 6-heptyn-1-ene.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 6-heptynoic acid or its esters. This process involves the use of a palladium catalyst under controlled temperature and pressure conditions to achieve high yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 6-heptynoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 6-heptyn-1-amine using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: 6-Heptynoic acid.

    Reduction: 6-Heptyn-1-amine.

    Substitution: Various substituted heptynes depending on the nucleophile used.

Scientific Research Applications

6-Heptyn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It serves as an intermediate in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Heptyn-1-ol involves its ability to participate in various chemical reactions due to the presence of the triple bond and hydroxyl group. These functional groups allow the compound to interact with different molecular targets, including enzymes and receptors, leading to diverse biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Heptyn-1-ol: Another alkyne alcohol with a triple bond at the second carbon.

    6-Octyn-1-ol: Similar structure with an additional carbon atom.

    Hept-6-en-1-ol: Contains a double bond instead of a triple bond.

Uniqueness of 6-Heptyn-1-ol: this compound is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic organic chemistry and various industrial applications.

Properties

IUPAC Name

hept-6-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRCLEXKQNWTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451552
Record name 6-heptyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63478-76-2
Record name 6-heptyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Heptyn-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

HO(CH2)5C≡CH was prepared by the KAPA-promoted isomerization of HOCH2C≡C(CH2)3CH3 (prepared according to Millar, J. G.; Oehlschlager, A. C. J. Org. Chem. 1984, 49, 2332-2338) or HO(CH2)2C≡C(CH2)2CH3 (commercially available from GFS Chemicals; Powell, Ohio). Oxidative coupling of HO(CH2)5C≡CH was carried out in a glass reaction vessel by dissolving 6.95 grams of HO(CH2)5C≡CH in pyridine/methanol (2.0 milliliters/6.2 milliliters) and adding 307 grams of CuCl followed by stirring in the presence of oxygen until all the staring material was consumed. The reaction mixture was worked up with diethyl ether and 4N HCl, the combined organic layers were dried over MgSO4, filtered and concentrated. Recrystallization of the residue from 1/1 hexanes/tert-butyl methyl ether to yield 5.35 grams of HO(CH2)5C≡C—C≡C(CH2)5OH as a pink solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the isomerization of internal alkynols like 2-heptyn-1-ol to terminal alkynols like 6-heptyn-1-ol important in organic synthesis?

A1: The isomerization of internal alkynols to terminal alkynols, specifically the conversion of 2-heptyn-1-ol to this compound, is a crucial step in synthesizing more complex molecules. this compound serves as a key intermediate in the production of C-16 alkynic fatty acids, which exhibit potent anticancer properties []. This emphasizes the importance of efficient isomerization methods for accessing valuable building blocks in organic chemistry and medicinal chemistry.

Q2: What is the significance of the potassium 3-aminopropylamide (KAPA) reagent in the rapid isomerization of alkynols?

A2: The research highlights the effectiveness of the potassium 3-aminopropylamide (KAPA) reagent in achieving rapid alkynol isomerization []. This reagent enables the conversion of 2-heptyn-1-ol to this compound within a remarkably short reaction time of 5 minutes, showcasing its efficiency. Moreover, the reaction proceeds with a high yield of 93-94%, further demonstrating the practicality and effectiveness of KAPA in this specific chemical transformation.

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